Enhanced Permeability Potential vs. Oxadiazole-Linked Analog (L934-0032) Based on Computed logD
When prioritizing a compound for cell-based assays of NADPH oxidase inhibition, the target compound's lower computed lipophilicity at physiological pH (logD 0.972) differentiates it from the bulkier, more lipophilic oxadiazole-linked analog L934-0032 (logD 2.047), as derived from vendor-provided computational data . This difference is consequential for solubility and passive membrane permeability.
| Evidence Dimension | Computed logD (pH 7.4) for predicting membrane permeability and solubility |
|---|---|
| Target Compound Data | logD = 0.97 |
| Comparator Or Baseline | L934-0032 (ChemDiv, 3-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide): logD = 2.05 |
| Quantified Difference | Target compound is 1.08 log units lower (less lipophilic) |
| Conditions | Computational prediction; vendor-provided data from ChemDiv compound listing . |
Why This Matters
The order-of-magnitude lower logD suggests superior aqueous solubility and a distinct in vitro ADME profile critical for accurate dose-response analysis in cellular inflammation models.
